Glycine Transporter 1 (GlyT-1) Inhibitory Activity of Benzoyl-Piperazine Derivatives Compared to Unsubstituted Piperazine Analogs
The 4-(2-aminobenzoyl)-2-piperazinone scaffold is representative of the broader benzoyl-piperazine class, which has been established as potent inhibitors of the glycine transporter 1 (GlyT-1). Patent disclosures on structurally related benzoyl-piperazine derivatives report IC50 values for GlyT-1 inhibition ranging from 0.01 μM to 0.5 μM, whereas unsubstituted piperazine or simple N-alkyl piperazines exhibit no measurable inhibition at concentrations up to 10 μM [1]. The incorporation of the benzoyl moiety is essential for GlyT-1 binding, with the ortho-substitution pattern (as in the target compound) providing a favorable vector for additional functionalization to further optimize potency and selectivity [2].
| Evidence Dimension | GlyT-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Structurally related benzoyl-piperazine derivatives: IC50 = 0.01-0.5 μM |
| Comparator Or Baseline | Unsubstituted piperazine or N-alkyl piperazines: IC50 > 10 μM |
| Quantified Difference | ≥20-fold improvement in potency |
| Conditions | In vitro GlyT-1 uptake assay using CHO cells expressing human GlyT-1 |
Why This Matters
This establishes the benzoyl-piperazine scaffold as a privileged chemotype for GlyT-1 inhibition, guiding procurement decisions for CNS drug discovery programs targeting schizophrenia and cognitive disorders where unsubstituted piperazines are inactive.
- [1] Jolidon, S., et al. (2008). Benzoyl-piperazine derivatives as glycine transporter 1 (GlyT-1) inhibitors. U.S. Patent Application Publication No. US 2008/0125414 A1. View Source
- [2] Alberati-Giani, D., et al. (2009). Benzoyl-piperazine derivatives for the treatment of CNS diseases. U.S. Patent Application Publication No. US 2009/0192136 A1. View Source
